molecular formula C18H19NO B11346844 1-ethyl-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one

1-ethyl-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11346844
M. Wt: 265.3 g/mol
InChI Key: QRDHNOAJNMUIJB-UHFFFAOYSA-N
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Description

1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzyl chloride and indole.

    Reaction Conditions: The reaction involves the alkylation of indole with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the aromatic ring.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.

    Pathways: It influences signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other indole derivatives:

    Similar Compounds: Examples include 1-methylindole, 2-phenylindole, and 3-ethylindole.

    Uniqueness: The presence of the 3-methylphenylmethyl group in 1-ETHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE imparts unique chemical and biological properties, making it distinct from other indole derivatives.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

1-ethyl-3-[(3-methylphenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C18H19NO/c1-3-19-17-10-5-4-9-15(17)16(18(19)20)12-14-8-6-7-13(2)11-14/h4-11,16H,3,12H2,1-2H3

InChI Key

QRDHNOAJNMUIJB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)CC3=CC=CC(=C3)C

Origin of Product

United States

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